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molecular formula C5H12N2O2 B045526 1-Methoxy-1,3,3-trimethylurea CAS No. 123707-27-7

1-Methoxy-1,3,3-trimethylurea

Cat. No. B045526
M. Wt: 132.16 g/mol
InChI Key: VTLOQWKTMLAQKF-UHFFFAOYSA-N
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Patent
US08846735B2

Procedure details

A mixture of dimethylhydroxylamine hydrochloride (150.0 g, 1.54 mol), 4-dimethylaminopyridine (9.4 g, 0.076 mol), and dichloromethane (1.35 L) was chilled to −20° C., under argon. Dimethylcarbamyl chloride (135 ml, 1.46 mol) and pyridine (315 ml) were added consecutively over 25 minutes. The reaction was slowly warmed to room temperature over 2 hours, and agitated for about 16 hours. The reaction mixture was filtered to remove pyridine hydrochloride, and concentrated by rotary evaporator. The mixture was diluted with t-butyl methyl ether (500 ml), and the solids were removed by filtration. The filtrate was concentrated by rotary evaporation. Vacuum distillation provided the desired product (135.10 g, 69%) as a colorless oil.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.35 L
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
catalyst
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step Two
Quantity
315 mL
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3](C)[OH:4].Cl[CH2:7]Cl.[CH3:9][N:10]([CH3:14])[C:11](Cl)=[O:12]>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[CH3:7][O:4][N:3]([CH3:2])[C:11]([N:10]([CH3:14])[CH3:9])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
Cl.CN(O)C
Name
Quantity
1.35 L
Type
reactant
Smiles
ClCCl
Name
Quantity
9.4 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
135 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
315 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
agitated for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was slowly warmed to room temperature over 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove pyridine hydrochloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
ADDITION
Type
ADDITION
Details
The mixture was diluted with t-butyl methyl ether (500 ml)
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CON(C(=O)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 135.1 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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